Cas no 2223041-07-2 (2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a cyclopropyl-substituted aromatic nitrile core. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its tetramethyl dioxaborolane moiety. The presence of the nitrile group enhances its utility in further functionalization, while the cyclopropyl ring contributes steric and electronic effects that can influence reaction selectivity. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science applications, where precise control over molecular architecture is critical. The compound is typically handled under inert conditions to preserve its boronate functionality.
2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
2223041-07-2 structure
Product Name:2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No:2223041-07-2
MF:C16H20BNO2
MW:269.146504402161
CID:5462762
Update Time:2025-07-02

2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Z2049757996
    • 2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • Inchi: 1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-12(10-18)14(9-13)11-5-6-11/h7-9,11H,5-6H2,1-4H3
    • InChI Key: CPWNVWXLXZFPFE-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C(C#N)C(=C2)C2CC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 269.1587090 g/mol
  • Monoisotopic Mass: 269.1587090 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2
  • Molecular Weight: 269.1

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Additional information on 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction to 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 2223041-07-2)

2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, identified by its CAS number 2223041-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone technique in modern synthetic organic chemistry. The presence of both a cyclopropyl group and a tetramethylborate moiety makes this molecule particularly intriguing, as these structural features contribute to its unique reactivity and potential applications.

The tetramethyl-1,3,2-dioxaborolan-2-yl substituent in the molecular structure is a key feature that enhances the compound's compatibility with palladium-catalyzed cross-coupling reactions. This functionality allows for efficient carbon-carbon bond formation, which is essential for constructing complex molecular architectures. Boronic acids and their derivatives are extensively employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The benzonitrile core further adds to the compound's versatility, providing a site for further functionalization through nucleophilic substitution or metal-catalyzed reactions.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for medicinal chemistry applications. These compounds are particularly valued for their role in drug discovery, where efficient and scalable synthetic routes are critical. The cyclopropyl group in 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile introduces steric hindrance, which can influence the conformational preferences and binding properties of molecules derived from it. This feature is particularly relevant in designing ligands for enzyme inhibition or receptor binding studies.

One of the most compelling aspects of this compound is its potential utility in the development of small-molecule inhibitors targeting protein-protein interactions. Boronic acid derivatives have been successfully employed in this capacity due to their ability to form stable complexes with hydroxyl-containing residues in proteins. The tetramethylborate moiety enhances solubility and stability under various reaction conditions, making it an attractive choice for medicinal chemists seeking to optimize lead compounds.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of boronic acid derivatives with remarkable accuracy. This has accelerated the process of identifying promising candidates for further experimental validation. Studies have demonstrated that compounds incorporating cyclopropyl groups often exhibit improved pharmacokinetic profiles compared to their non-cyclopropyl counterparts. This observation underscores the importance of structural motifs like the one present in 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the tetramethylborate group requires careful handling under inert conditions to prevent unwanted side reactions. Modern synthetic methodologies have refined these processes, allowing for higher yields and purities. For instance, palladium-catalyzed borylation reactions have been optimized to proceed under milder conditions while maintaining excellent selectivity.

Applications beyond pharmaceuticals are also emerging for this class of compounds. In materials science, boronic acid derivatives are being explored as precursors for polymerization reactions and as components in metal-organic frameworks (MOFs). The ability to precisely control molecular architecture through cross-coupling reactions makes these compounds valuable tools for designing novel materials with tailored properties.

The role of computational modeling in understanding the reactivity and function of 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile cannot be overstated. Advanced spectroscopic techniques combined with quantum mechanical calculations provide insights into how this molecule interacts with biological targets at the molecular level. This information is crucial for rational drug design and optimizing therapeutic efficacy.

In conclusion,2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 2223041-07-2) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and material science. Its unique structural features—combining a cyclopropyl group with a tetramethylborate moiety—make it a versatile building block for constructing complex molecules with potential therapeutic applications. As research continues to uncover new methodologies and applications for boronic acid derivatives,this compound is poised to play an increasingly important role in scientific innovation.

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